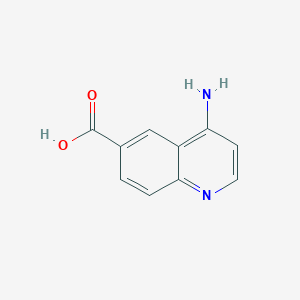

4-Aminoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKORIJRNJCIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666421 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73873-91-3 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminoquinoline 6 Carboxylic Acid and Its Analogs

Strategic Approaches to Quinoline (B57606) Core Functionalization at C-4 and C-6

The functionalization of the quinoline ring at the C-4 and C-6 positions is a pivotal step in the synthesis of the target compound. Various strategies have been developed to introduce the crucial amino group at the C-4 position.

Nucleophilic Aromatic Substitution Reactions on 4-Chloroquinolines

A predominant method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) reaction on 4-chloroquinolines. nih.gov This reaction proceeds by the attack of an amine nucleophile at the C-4 position of the quinoline ring, leading to the displacement of the chlorine atom. nih.gov The reactivity of 4-chloroquinolines in SNAr reactions is well-documented, making it a cornerstone in the synthesis of various 4-aminoquinoline (B48711) derivatives. nih.govmdpi.com

Several protocols have been established to facilitate this transformation under conventional heating:

Direct Coupling: This involves the direct reaction of a 4-chloroquinoline (B167314) with an alkylamine in a solvent like alcohol or DMF at elevated temperatures (T > 120°C) for extended periods (t > 24 h). nih.gov This approach is generally more effective for alkylamines than for anilines. nih.gov

Base-Mediated Coupling: The addition of a base, such as triethylamine (B128534) or carbonate/bicarbonate, can enhance the reaction yield and broaden the scope of applicable alkylamines. nih.gov

Acid Catalysis: The use of a catalytic amount of a Brønsted or Lewis acid has proven effective for the incorporation of anilines at the 4-position, offering high yields and operational simplicity. nih.gov

Aniline (B41778) Hydrochlorides: Reacting 4-chloroquinolines with aniline hydrochlorides can produce 4-aminoquinolines in good yields, typically around 70-80%. nih.gov

Modern techniques such as microwave irradiation and ultrasound have also been employed to accelerate these reactions, often leading to improved yields and shorter reaction times. nih.gov For instance, microwave-assisted synthesis using 4,7-dichloroquinoline (B193633) and various amines in DMSO has been shown to produce 4-aminoquinolines in good yields (80-95%) within 20-30 minutes. nih.gov

Table 1: Comparison of SNAr Conditions for 4-Aminoquinoline Synthesis

| Condition | Nucleophile | Catalyst/Additive | Temperature | Time | Yield | Reference |

| Conventional Heating | Alkylamine | None (in alcohol/DMF) | >120°C | >24 h | Moderate | nih.gov |

| Conventional Heating | Alkylamine | Triethylamine/Carbonate | Varies | Varies | Improved | nih.gov |

| Conventional Heating | Aniline | Brønsted/Lewis Acid | Varies | Varies | High | nih.gov |

| Conventional Heating | Aniline Hydrochloride | None | Varies | Varies | 70-80% | nih.gov |

| Microwave Irradiation | Alkyl/Aryl Amines | Base (if needed) | 140-180°C | 20-30 min | 80-95% | nih.gov |

| Ultrasound | Diamines, Semicarbazides | None | Varies | Varies | 78-81% | nih.gov |

One-Pot Cyclization and Annulation Protocols for Quinoline Ring Formation

One-pot synthesis strategies that involve the cyclization and annulation of substituted anilines offer an alternative route to the 4-aminoquinoline core. nih.gov These methods often allow for the construction of the quinoline ring system with the amino group already in place or in a precursor form. For example, the reaction of 2-aminobenzonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone can lead to the formation of ethyl 2-carboxylate-4-aminoquinolines through a multi-step, one-pot process. nih.gov Another approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from two carbonyl compounds in what is known as the Beyer method. wikipedia.org

Palladium-Catalyzed Dehydrogenative Amination and Cross-Coupling Methods

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines and their derivatives. nih.govnih.govrsc.org A notable example is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to produce 4-aminoquinolines. nih.gov This reaction, often carried out using Pd(OAc)₂ with an oxidant like Cu(OAc)₂, demonstrates excellent functional group tolerance. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another avenue for the introduction of the amino group onto a pre-formed quinoline scaffold. nih.gov While less common for direct amination at the 4-position, these methods are integral to modern synthetic organic chemistry. nih.gov Copper-catalyzed methods, such as the Ullmann condensation, have also been utilized for the C-N bond formation in the synthesis of 4-aminoquinolines. nih.gov

Introduction of the Carboxylic Acid Moiety onto the Quinoline Scaffold

The installation of the carboxylic acid group at the C-6 position is the second key structural modification. This can be achieved through classic named reactions or by the transformation of other functional groups.

Doebner and Pfitzinger Reaction Modifications for Quinoline Carboxylic Acid Synthesis

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net A limitation of the classical Doebner reaction is that anilines bearing electron-withdrawing groups often result in low product yields. nih.gov However, recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to overcome this limitation, allowing for the synthesis of a broader range of substituted quinolines. nih.govtandfonline.com This modified approach has high substrate generality and can be performed on a large scale. nih.gov

The Pfitzinger reaction is another classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by reaction with a ketone or aldehyde to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction has been widely used in the synthesis of various bioactive quinoline carboxylic acid derivatives. researchgate.netijsr.net Modifications to the Pfitzinger reaction, such as using enaminones instead of simple ketones, have also been reported. researchgate.net

Table 2: Key Features of Doebner and Pfitzinger Reactions

| Reaction | Reactants | Key Features | Reference |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids; can be modified for electron-deficient anilines. | wikipedia.orgnih.gov |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Forms quinoline-4-carboxylic acids; proceeds via a keto-acid intermediate. | wikipedia.orgresearchgate.net |

Targeted Functional Group Transformations for Carboxylic Acid Formation (e.g., oxidation of aldehydes or de-ethylation pathways)

An alternative strategy for introducing the carboxylic acid group involves the transformation of a pre-existing functional group on the quinoline ring. A common approach is the oxidation of a primary alcohol or an aldehyde at the C-6 position to the corresponding carboxylic acid. wikipedia.orgethernet.edu.etorganic-chemistry.orgorganic-chemistry.orgumn.edu Various oxidizing agents can be employed for this purpose, including potassium permanganate, Jones reagent (CrO₃/H₂SO₄), and pyridinium (B92312) dichromate (PDC). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. ethernet.edu.et

For instance, the oxidation of a 6-methylquinoline (B44275) derivative, which can be synthesized through various methods, would yield the desired 6-carboxylic acid. Similarly, a 6-formylquinoline can be readily oxidized to the carboxylic acid. organic-chemistry.org Another potential, though less direct, route could involve the de-ethylation of a 6-ethyl ester derivative, followed by hydrolysis to the carboxylic acid.

Multi-Component Reactions for Substituted Quinoline Carboxylic Acid Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis for the construction of complex molecular architectures, such as those found in substituted quinoline carboxylic acids. tandfonline.comrsc.org These reactions are highly valued for their atom economy, cost-effectiveness, and ability to generate structural diversity in a single step by combining three or more reactants in one pot. tandfonline.comrsc.org

A prominent MCR for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction, which traditionally involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov A significant advancement in this area is the development of the Doebner hydrogen-transfer reaction, which has proven effective for a broad range of substrates, including anilines bearing electron-withdrawing groups that typically give low yields in the conventional Doebner reaction. nih.govacs.org This modified approach expands the utility of the reaction, making it applicable for both electron-rich and electron-deficient anilines. nih.gov

Recent research has focused on creating greener and more efficient versions of the Doebner reaction. One such method employs p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com This approach offers mild reaction conditions, high conversion rates, and significantly shorter reaction times, particularly for aryl amines with electron-donating groups. tandfonline.comtandfonline.com Another effective catalyst system reported is BF₃·THF, which facilitates the reaction of electron-deficient anilines over a 24-hour period. tandfonline.com

The general mechanism for the p-TSA catalyzed reaction involves the protonation of the enolate form of pyruvate, followed by the elimination of water. This leads to an imine-directed C-C bond formation, which subsequently undergoes cyclization and oxidation to form the quinoline ring. tandfonline.com

Table 1: Comparison of Catalysts and Conditions in Doebner-type Reactions for Quinoline Carboxylic Acid Synthesis This table is interactive. You can sort and filter the data.

| Reactant A (Amine) | Reactant B (Aldehyde) | Reactant C (Keto-acid) | Catalyst | Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl amines with electron-donating groups | Aryl aldehydes | Pyruvate | p-TSA | Water/Ethylene Glycol | ~3 hours | High | tandfonline.comtandfonline.com |

| 6-(trifluoromethoxy)aniline (electron-deficient) | Benzaldehyde | Pyruvic acid | BF₃·THF | MeCN | 20-24 hours | Moderate to Good | nih.govacs.orgtandfonline.com |

| Electron-deficient anilines | Benzaldehyde | Pyruvic acid | H₂NSO₃H | Solution | 24 hours | Low | nih.govacs.org |

| Electron-deficient anilines | Benzaldehyde | Pyruvic acid | None | Ethanol (reflux) | 24 hours | Low | nih.govacs.org |

Another notable MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an alkene to produce a tetrahydroquinoline, which is then oxidized to the quinoline. nih.govacs.org However, the application of the Povarov reaction with electron-deficient anilines is limited, making the Doebner-type reactions often more versatile for accessing a wider range of substituted quinoline carboxylic acids. nih.govacs.org

Stereoselective Synthesis and Chiral Resolution of 4-Aminoquinoline-6-carboxylic Acid Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. This can be achieved through two primary strategies: direct stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis:

General methodologies for the stereoselective synthesis of α-amino acids can be adapted to produce chiral 4-aminoquinoline derivatives. One of the most established methods is the diastereoselective Strecker reaction. nih.gov This approach involves the reaction of a ketone or aldehyde with a chiral amine to form a chiral imine, followed by the addition of a cyanide source. The resulting α-amino nitrile can then be hydrolyzed to the carboxylic acid. The stereochemical outcome is directed by the chiral auxiliary. nih.gov

More recent advancements utilize photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids. nih.gov One such protocol involves the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, using readily available carboxylic acids as radical precursors under visible light irradiation. nih.gov This method is advantageous as it avoids the need for pre-derivatized radical precursors and proceeds with near-stoichiometric amounts of reagents, minimizing waste. nih.gov The stereoselectivity is controlled by the chiral N-sulfinyl group, which directs the incoming radical to one face of the imine. nih.gov

Chiral Resolution:

When a stereoselective synthesis is not employed, a racemic mixture of the this compound derivative is produced. The separation of these enantiomers, known as chiral resolution, is commonly achieved by derivatization with a chiral resolving agent. This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov

A widely used class of chiral derivatizing agents (CDAs) for carboxylic acids are chiral amines or alcohols. For instance, (R)-(-)-α-methoxyphenylacetic acid (MPA) and (S)-(+)-α-methoxyphenylacetic acid are effective CDAs for chiral alcohols. mdpi.com For resolving chiral carboxylic acids, chiral amines are employed. The carboxylic acid is reacted with a CDA, such as an enantiomerically pure amine, in the presence of a coupling agent to form stable diastereomeric amides. nih.gov These diastereomers can then be separated on a non-chiral stationary phase. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the carboxylic acid.

Another advanced CDA is (S)-anabasine ((S)-ANA), which has been shown to be effective for the enantiomeric separation of chiral carboxylic acids by RP-HPLC. researchgate.net Derivatization with (S)-ANA not only allows for chiral separation but also significantly enhances the detection sensitivity in mass spectrometry. nih.govresearchgate.net

Table 2: Chiral Derivatizing Agents (CDAs) for Resolution of Chiral Acids and Alcohols This table is interactive. You can sort and filter the data.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Method of Separation | Resolution (Rs) | Reference |

|---|---|---|---|---|

| (R)- and (S)-α-methoxyphenylacetic acid (MPA) | Alcohols | NMR Analysis of Derivatives | N/A | mdpi.com |

| (S)-anabasine ((S)-ANA) | Carboxylic Acids | RP-HPLC | 1.75 - 2.03 | researchgate.net |

| (S)-COXA-OSu | Carboxylic Acids | LC-MS | >3.5 | nih.gov |

| Marfey's reagent (FDAA) | α-Hydroxy Acids, Amines | HPLC | N/A | nih.gov |

| DBD-PyNCS | Carboxylic Acids, Amines | HPLC (Fluorescence) | N/A | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminoquinoline 6 Carboxylic Acid Derivatives

Influence of the 4-Amino Group on Biological and Chemical Properties

The amino group at the C-4 position of the quinoline (B57606) ring is a critical determinant of the biological and chemical properties of these compounds. youtube.com Its presence is fundamental for the antimalarial activity of many 4-aminoquinoline (B48711) drugs. researchgate.net The basicity of the nitrogen atoms, both in the quinoline ring and the side chain, is essential for the accumulation of these drugs in the acidic food vacuole of the malaria parasite, a key aspect of their mechanism of action. researchgate.netnih.gov

The nature of the substituent on the 4-amino group significantly modulates the compound's activity. For instance, the linkage of the 4-aminoquinoline core to other heterocyclic systems, such as isatin (B1672199), through a hydrazone bridge has been explored for developing new antimicrobial agents. mdpi.comnih.gov Furthermore, the incorporation of a basic side chain at the 4-amino position is a well-established strategy to enhance antimalarial potency. ucsf.edu Modifications to this side chain, including the introduction of cationic amino acids like lysine (B10760008) and ornithine, have been shown to yield derivatives with promising in vitro antimalarial activity. nih.govresearchgate.net

Role of the 6-Carboxylic Acid Functionality in Molecular Interactions and Activity

In the context of antimalarial activity, 4-aminoquinolines are known to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. mdpi.com They are thought to form complexes with heme, preventing its polymerization into non-toxic hemozoin. researchgate.net While the primary interaction is often described as a π-π stacking between the quinoline ring and the porphyrin ring of heme, the presence of a carboxylic acid at the 6-position could introduce an additional point of interaction. researchgate.net This acidic group could potentially engage in hydrogen bonding or electrostatic interactions with the propionate (B1217596) side chains of heme or with amino acid residues in the active sites of enzymes.

For other biological targets, such as enzymes, the 6-carboxylic acid group can act as a crucial anchoring point. For instance, in the design of HIV-1 integrase inhibitors based on a quinoline-3-carboxylic acid scaffold, the carboxylic acid is a key pharmacophoric feature, likely involved in chelating metal ions in the enzyme's active site. mdpi.com Similarly, for derivatives of 4-aminoquinoline-6-carboxylic acid, this group would be available to form strong ionic bonds or hydrogen bonds with positively charged or polar residues (like arginine, lysine, or histidine) in a target protein's binding pocket.

The electronic properties of the quinoline ring are influenced by the nature and position of its substituents. numberanalytics.com A carboxylic acid group is an electron-withdrawing group, which can significantly alter the electron density distribution across the aromatic system. This, in turn, affects the molecule's reactivity and its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Effects of Functional Groups on Electronic Properties

| Functional Group | Position | Electronic Effect | Predicted Impact on HOMO | Predicted Impact on LUMO | Predicted Impact on HOMO-LUMO Gap |

| Amino | 4 | Electron-donating | Increase Energy | Less Effect | Decrease |

| Carboxylic Acid | 6 | Electron-withdrawing | Less Effect | Decrease Energy | Decrease |

Exploration of Substituent Effects on the Quinoline Ring System

Beyond the 4-amino and 6-carboxylic acid groups, substitutions at other positions on the quinoline ring can fine-tune the biological activity of the derivatives. researchgate.netresearchgate.net In the context of antimalarial 4-aminoquinolines, the substituent at the 7-position has been extensively studied. A chlorine atom at this position, as seen in chloroquine (B1663885), is known to be important for activity. youtube.com Studies have shown that other electron-withdrawing groups at the 7-position can also confer potent antimalarial activity. nih.gov The electronic properties of the 7-substituent have been correlated with the ability of the compounds to inhibit β-hematin formation. nih.gov

Table 2: Impact of 7-Position Substituents on Antimalarial Activity of 4-Aminoquinolines

| 7-Position Substituent | General Effect on Activity against Chloroquine-Resistant P. falciparum | Reference |

| Iodo (-I) | Active, similar to 7-chloro derivatives | nih.gov |

| Bromo (-Br) | Active, similar to 7-chloro derivatives | nih.gov |

| Fluoro (-F) | Less active | nih.gov |

| Trifluoromethyl (-CF3) | Substantially less active | nih.gov |

| Methoxy (-OCH3) | Generally inactive | nih.gov |

Conformational Analysis and Molecular Flexibility of Derivatives

The three-dimensional conformation and flexibility of a molecule are critical for its ability to bind to a biological target. For 4-aminoquinoline derivatives, the flexibility of the side chain at the 4-position is particularly important. The ability of this side chain to adopt different conformations allows it to orient itself optimally within the binding site of a target protein or to interact effectively with heme.

Medicinal Chemistry and Pharmacological Investigations of 4 Aminoquinoline 6 Carboxylic Acid Scaffold

Antimalarial Activity and Resistance Mechanisms

The primary mechanism of action for 4-aminoquinoline (B48711) compounds involves the disruption of a critical detoxification process within the malaria parasite. researchgate.netnih.gov As the parasite resides within human red blood cells, it digests hemoglobin, releasing large quantities of toxic heme. researchgate.net To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govnih.gov

4-Aminoquinoline derivatives, including those with a 6-carboxylic acid group, are weak bases that accumulate in the acidic food vacuole of the parasite. researchgate.netnih.gov In this acidic environment, they become protonated, which traps them inside. nih.govresearchgate.net These trapped drug molecules then interfere with the formation of hemozoin. plos.orgnih.gov They are thought to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. nih.govnih.gov This leads to a buildup of free heme within the parasite, which is highly toxic and ultimately leads to the parasite's death. nih.govnih.gov The 4-aminoquinoline nucleus is primarily responsible for this complex formation with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of hemozoin. acs.org

The ability of these compounds to inhibit hemozoin formation can be quantified. For instance, two novel 4-aminoquinoline analogs, BAQ and MAQ, demonstrated a dose-dependent inhibition of hemozoin formation in vitro. plos.org

While highly effective against drug-sensitive strains, the utility of many 4-aminoquinolines has been compromised by the emergence of resistant P. falciparum. nih.gov Resistance is often linked to mutations in the parasite's chloroquine (B1663885) resistance transporter (PfCRT) protein, which effectively pumps the drug out of the food vacuole, preventing it from reaching its target. nih.govnih.gov

However, research into new 4-aminoquinoline derivatives has yielded compounds that can circumvent this resistance. nih.gov Structural modifications to the 4-aminoquinoline scaffold can produce analogs with potent activity against both chloroquine-sensitive and chloroquine-resistant strains. nih.govnih.gov For example, two compounds, designated as 18 and 4, exhibited high potency against the W2 (CQ-resistant) strain of P. falciparum, with IC50 values of 5.6 nM and 17.3 nM, respectively. nih.gov In comparison, the IC50 for chloroquine against this strain was 382 nM. nih.gov Similarly, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum. mdpi.com

A study of 108 different 4-aminoquinolines identified key structural features necessary for activity against resistant strains. These include a halogen at the 7-position of the quinoline (B57606) ring and specific side chain lengths. nih.gov

Beyond the primary mechanism of heme detoxification inhibition, 4-aminoquinolines can also impact other aspects of the parasite's biology. The accumulation of the drug and the resulting heme toxicity can lead to a cascade of detrimental effects within the parasite. nih.gov This can include disruption of membrane function and other metabolic processes vital for parasite survival. nih.govnih.gov The interaction with heme itself is a key modulator, as heme is an essential cofactor for various parasite proteins. nih.gov By sequestering heme, these drugs can indirectly disrupt numerous metabolic pathways. nih.gov

Antiprotozoal Activities Beyond Malaria (e.g., Leishmanicidal Agents)

The success of the 4-aminoquinoline scaffold in treating malaria has prompted its investigation against other protozoan parasites, such as Leishmania species, the causative agents of leishmaniasis. researchgate.netnih.govsemanticscholar.orgfrontiersin.org

The mechanism of action of 4-aminoquinolines against Leishmania appears to share some similarities with their antimalarial activity, particularly concerning heme metabolism. nih.gov Leishmania parasites are unable to synthesize their own heme and must acquire it from the host. nih.gov This makes the parasite's heme utilization pathways a potential drug target. nih.gov It has been proposed that quinoline-heme complexes can interfere with the parasite's ability to manage this essential molecule, leading to a toxic buildup. nih.gov

Furthermore, some 4-aminoquinoline derivatives have been shown to induce mitochondrial dysfunction in Leishmania. nih.gov They can cause a collapse of the mitochondrial membrane potential, leading to increased production of reactive oxygen species and ultimately, parasite death. nih.gov Chloroquine itself has demonstrated good in vitro activity against Leishmania amazonensis amastigotes. frontiersin.orgnih.gov

A study evaluating a series of quinoline-4-carboxylic acids against Leishmania donovani identified several compounds with significant antileishmanial activity. researchgate.net One compound, 2-methylquinoline-4-carboxylic acid (Q1), was found to be the most active. researchgate.net

Exploration in Other Therapeutic Areas

While the primary focus of 4-aminoquinoline-6-carboxylic acid and related compounds has been on infectious diseases, the quinoline scaffold is known for a wide range of biological activities. For instance, certain quinoline-4-carboxylic acid derivatives have been investigated as angiotensin II receptor antagonists, highlighting their potential in cardiovascular medicine. semanticscholar.org The versatility of this chemical structure suggests that with further modification and investigation, it could be adapted for use in other therapeutic areas beyond its established antiprotozoal applications.

Potential as Enzyme Inhibitors (e.g., DYRK1A, Falcipain-2, Ubiquinol-cytochrome-c reductase)

The 4-aminoquinoline core structure is a component of various molecules investigated as inhibitors of critical enzymes involved in disease pathogenesis.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): DYRK1A has emerged as a significant drug target for neurological disorders, cancer, and diabetes due to its role in cell cycle regulation, neuronal differentiation, and pancreatic β-cell proliferation. nih.govnih.gov A wide array of small molecule inhibitors targeting DYRK1A have been identified, including structurally related compounds like 11H-indolo[3,2-c]quinoline-6-carboxylic acids. nih.gov These inhibitors typically function by competing with ATP in the kinase's binding pocket. nih.gov For instance, the inhibitor harmine (B1663883) forms hydrogen bonds with key residues Lys188 and Leu241 within the ATP binding site of DYRK1A. nih.gov While direct inhibition by this compound is not specified, the established activity of related quinoline carboxylic acids highlights the potential of this scaffold in designing novel DYRK1A inhibitors.

Falcipain-2: Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is essential for the parasite's life cycle, primarily by degrading hemoglobin to supply amino acids for protein synthesis. nih.gov This function makes it a prime target for antimalarial drug development. nih.gov The 4-aminoquinoline scaffold is the backbone of widely used antimalarials like chloroquine, which function by inhibiting the formation of β-hematin (malaria pigment), a process lethal to the parasite. nih.gov Although many falcipain-2 inhibitors have been developed, including peptides, thiosemicarbazones, and chalcones, the exploration of 4-aminoquinoline derivatives continues to be a promising strategy for generating new antimalarial agents that could potentially act through this mechanism. nih.govnih.gov

Ubiquinol-cytochrome-c reductase (Complex III): The mitochondrial electron transport system, particularly ubiquinol-cytochrome c reductase (also known as complex III or the bc1 complex), is another validated target for antimalarial chemotherapy. wikipedia.orgnih.gov This enzyme complex is crucial for generating ATP through oxidative phosphorylation. wikipedia.org Research has shown that the P. falciparum reductase can be inhibited by specific antimalarial drugs. nih.gov For example, the parasite's reductase is more sensitive to inhibition by the antimalarial drug 2-[trans-4-(4'-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone than the corresponding mammalian enzyme. nih.gov Given that 4-aminoquinoline-based drugs are a cornerstone of malaria treatment, their mechanism may involve targeting components of the parasite's mitochondrial system, including ubiquinol-cytochrome-c reductase. nih.govnih.gov

Role as Agonists/Antagonists of Toll-Like Receptors (TLRs)

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger immune responses. nih.govscienceopen.com The modulation of TLR activity is a significant area of therapeutic research. The 4-aminoquinoline scaffold has been identified as a promising structure for designing both agonists and antagonists of TLRs. nih.gov

Research into related heterocyclic systems, such as 4-aminoquinazolines, has revealed their potential as selective TLR ligands. nih.govnih.gov A high-throughput screen identified substituted 4-aminoquinazolines as activators of NF-κB, primarily through stimulation of the human TLR4/MD2 complex. nih.govnih.gov These small molecules were found to activate the interferon signaling pathway, leading to the production of type I interferons and the expression of co-stimulatory molecules, suggesting their utility as potential adjuvants or immunotherapeutic agents. nih.govresearchgate.net Computational studies indicated that these compounds bind to the MD-2 protein, a co-receptor of TLR4. nih.govnih.gov This activity in a closely related scaffold underscores the potential for this compound derivatives to be developed as modulators of TLR signaling pathways. nih.gov

| Compound Class | Target | Observed Activity | Potential Application | Reference |

|---|---|---|---|---|

| Substituted 4-Aminoquinazolines | Human TLR4/MD2 Complex | Agonist; NF-κB Activation; Type I Interferon Production | Adjuvants, Immunotherapeutics | nih.govnih.gov |

Research in Anticancer and Antimicrobial Applications

Anticancer Research: The 4-aminoquinoline scaffold is featured in compounds investigated for their anticancer properties. nih.govnih.gov These agents can exert their effects through various mechanisms, including the inhibition of autophagy and the induction of lysosomal-mediated programmed cell death. nih.gov The accumulation of certain markers like LAMP1 and p62/SQSTM1 is associated with the cytotoxic effects of 4-aminoquinolines in cancer cells. nih.gov Furthermore, some 4-aminoquinoline derivatives, such as amodiaquine (B18356), have been shown to inhibit ribosome biogenesis in addition to blocking autophagy, providing a dual mechanism of action. nih.gov The presence of a carboxylic acid moiety on the quinoline ring, as seen in related quinazoline structures, has also been explored for anticancer activity, with some derivatives showing broad cell growth inhibitory effects against various cancer cell lines. nih.gov

| Mechanism | Effect | Key Markers/Pathways | Reference |

|---|---|---|---|

| Autophagy Inhibition | Sensitizes cancer cells to other therapies | LC3, p62/SQSTM1 | nih.gov |

| Lysosomal-mediated Cytotoxicity | Induces programmed cell death | LAMP1 accumulation | nih.gov |

| Ribosome Biogenesis Inhibition | Blocks protein synthesis | Degradation of RNA polymerase I | nih.gov |

Antimicrobial Research: Derivatives of 4-aminoquinoline are known for their broad antimicrobial activities, including antibacterial and antimalarial effects. nih.govmdpi.com Research has focused on synthesizing novel 4-aminoquinoline derivatives to enhance their efficacy and expand their therapeutic applications. mdpi.com For instance, specific derivatives have demonstrated activity against challenging pathogens. One study reported that 6-chlorocyclopentaquinolinamine exhibited potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. mdpi.com Another compound, 2-fluorocycloheptaquinolinamine, was active against Streptococcus pyogenes with an MIC of 0.25 mM. mdpi.com The core structure is also fundamental to antimalarials that are effective against Plasmodium falciparum. nih.govnih.gov

Bioconjugation Strategies and Prodrug Development

The chemical structure of this compound, featuring both a primary amine and a carboxylic acid, provides two reactive handles for bioconjugation and prodrug design. thermofisher.com

Bioconjugation Strategies: Bioconjugation is the chemical linking of two or more molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties. thermofisher.com The primary amine (–NH2) and carboxylic acid (–COOH) groups on the scaffold are common targets for creating stable covalent bonds. thermofisher.com The carboxylic acid can be activated, for example by using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that readily couples with primary amines on proteins or other molecules to form a stable amide bond. thermofisher.com This strategy can be used to attach the 4-aminoquinoline scaffold to antibodies, peptides, or other carriers to direct its activity to specific cells or tissues. For example, the carboxylic acid group of the antibiotic levofloxacin (B1675101) has been successfully conjugated to an amino group on a peptide, demonstrating a viable strategy for molecules with a carboxylic acid handle. mdpi.com

Prodrug Development: A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. researchgate.net This approach is often used to improve properties such as solubility, permeability, and targeted delivery. researchgate.netblumberginstitute.org The functional groups of this compound are ideal for prodrug design.

Ester Prodrugs: The carboxylic acid group can be converted into an ester, for example, by linking it to an amino acid. researchgate.netnih.gov Amino acid ester prodrugs can significantly increase aqueous solubility and may be designed to target specific transporters, such as peptide transporters (PEPT1), enhancing absorption. nih.gov

Amide Prodrugs: The amino group can be acylated or linked to a peptide. Dipeptide prodrugs, for instance, have been synthesized to enhance enzymatic stability and modify the release of the parent drug. nih.gov

These modifications aim to create a new chemical entity that can overcome pharmacokinetic limitations of the parent drug, ensuring it can be effectively absorbed and release the active 4-aminoquinoline core at the desired site of action.

Theoretical and Computational Chemistry Studies on 4 Aminoquinoline 6 Carboxylic Acid

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For 4-aminoquinoline (B48711) derivatives, DFT methods like B3LYP with a 6-31G basis set are employed to calculate electronic descriptors and optimize molecular geometries. nih.govnih.gov These calculations help in elucidating the structural features essential for biological activity. nih.gov

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, computational studies on some 4-aminoquinoline analogs have shown that the distribution of the HOMO across specific parts of the molecule, such as a biphenyl (B1667301) moiety, can be crucial for their mode of binding to biological targets like heme, which may explain their high antiplasmodial activity. plos.org

Studies suggest that "softer" compounds, which generally have smaller HOMO-LUMO gaps, tend to exhibit improved activity, a finding that aids in the rational design of more potent derivatives. nih.gov

Table 1: Representative Quantum Chemical Properties of a 4-Aminoquinoline Derivative

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |

Note: The values presented are illustrative and derived from typical DFT calculations on related 4-aminoquinoline structures. Actual values for 4-Aminoquinoline-6-carboxylic acid would require specific calculation.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a 4-aminoquinoline derivative, and its biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. For 4-aminoquinoline derivatives, docking studies have been performed against various targets, including Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and dihydrofolate reductase (pf-DHFR-TS). nih.govnih.gov These studies reveal key interactions, such as π-π stacking between the quinoline (B57606) ring and aromatic residues of the target protein, as well as electrostatic interactions involving the carboxylic acid group and protonated amine side chains. researchgate.net For example, docking of some derivatives into the PfLDH active site showed high binding energies, suggesting it as a plausible molecular target. nih.gov Similarly, docking studies against human cholinesterases and β-secretase 1 (BACE1) have helped identify multi-targeting ligands for diseases like Alzheimer's. nih.gov

Molecular dynamics simulations provide a view of the dynamic evolution of the protein-ligand complex over time. youtube.comyoutube.comyoutube.com These simulations can confirm the stability of binding poses predicted by docking and reveal how the ligand and protein adapt to each other. For 4-aminoquinolines, MD simulations can help understand the stability of the interaction with targets like heme, which is crucial for their antimalarial action. researchgate.net

Table 2: Example of Molecular Docking Results for a 4-Aminoquinoline Analog

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| P. falciparum DHFR | -8.5 | Asp54, Ser108 | Hydrogen Bond |

| P. falciparum LDH | -7.9 | Arg171, Ile30 | Hydrogen Bond, Hydrophobic |

| Human AChE | -9.2 | Trp84, Tyr334 | π-π Stacking, Hydrogen Bond |

Note: This table is a composite example based on findings for various 4-aminoquinoline derivatives. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. These models are essential for predicting the activity of new compounds and for understanding the structural features required for potency. asianpubs.org

For 4-aminoquinoline derivatives, various 2D and 3D-QSAR models have been developed to predict their antimalarial activity against both sensitive and resistant strains of P. falciparum. nih.govnih.gov Methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA) are used to build these models. nih.govresearchgate.net

Key descriptors identified in these QSAR models often include:

Electronic properties: The presence of nitrogen and oxygen atoms at specific topological distances has a strong correlation with antimalarial activity. researchgate.net

Hydrophilic properties: These were found to be crucial for predicting activity against chloroquine-sensitive strains. nih.gov

Steric and physicochemical properties: Descriptors related to molecular shape and lipophilicity are often included in the models. nih.govasianpubs.org

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and other fields, offering a more detailed guide for structural modification. nih.gov Successful models have been built with high predictive power (e.g., Q² values > 0.6). nih.gov

Note: Data is representative of robust QSAR models developed for 4-aminoquinoline series. researchgate.net

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties and Toxicophore Identification

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to avoid failures in later clinical stages. nih.gov In silico tools like pkCSM and SwissADME are widely used to evaluate these pharmacokinetic and toxicological profiles. researchgate.netnih.govorientjchem.org

For 4-aminoquinoline derivatives, ADMET prediction studies are employed to evaluate their drug-likeness. nih.gov Many analogs are designed to comply with criteria like Lipinski's "Rule of 5" to ensure good oral bioavailability. nih.gov Predictions can assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. orientjchem.org

A critical part of this analysis is toxicophore identification. Toxicophores are specific chemical moieties that are associated with toxicity. For example, the p-hydroxyanilino group in the antimalarial drug amodiaquine (B18356) can be metabolized to a reactive quinone-imine, leading to toxicity. plos.org Computational studies help in designing new 4-aminoquinolines that lack such groups, thereby reducing the potential for metabolic toxicity while retaining high activity. plos.org In silico models can also predict potential issues like hepatotoxicity, guiding the synthesis of safer analogs. nih.gov

Table 4: Predicted ADMET Profile for a Representative 4-Aminoquinoline Analog

| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | No | Less likely to cause central nervous system side effects. |

| P-gp Substrate | No | Reduced likelihood of multidrug resistance. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Risk | Favorable safety profile. |

Note: This table represents typical output from in silico ADMET prediction tools for 4-aminoquinoline derivatives. nih.govresearchgate.netorientjchem.org

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Aminoquinoline-6-carboxylic acid, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. The acidic proton of the carboxylic acid group is highly deshielded and is characteristically found at a very low field, often in the 10–12 ppm range. libretexts.org Protons on carbons adjacent to the carboxylic acid group absorb in the 2-3 ppm region. libretexts.org The amino group protons also have a characteristic chemical shift. The precise chemical shifts and coupling constants are critical for assigning each proton to its specific position on the quinoline ring and the carboxylic acid group. ubc.caresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in a highly deshielded region between 160 and 180 ppm. libretexts.org The carbons of the quinoline ring have distinct chemical shifts that are influenced by the positions of the amino and carboxylic acid substituents. rsc.orgnp-mrd.orgchemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 152.0 |

| C3 | 108.5 |

| C4 | 149.0 |

| C4a | 138.0 |

| C5 | 122.0 |

| C6 | 135.0 |

| C7 | 125.0 |

| C8 | 129.0 |

| C8a | 147.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.gov

The mass spectrum of a carboxylic acid often shows a weak molecular ion peak. youtube.com Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For this compound, fragmentation would also involve the quinoline ring system. The presence of the amino group, which contains an odd number of nitrogen atoms, results in a molecular ion peak at an odd mass-to-charge ratio. libretexts.org LC-MS is particularly valuable for analyzing this compound in complex mixtures, such as biological samples. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound, providing a molecular fingerprint. rsc.org

IR Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the region of 2500-3300 cm⁻¹, which is due to hydrogen bonding. libretexts.org Another prominent feature is the strong C=O stretching absorption of the carbonyl group, typically appearing around 1710 cm⁻¹. libretexts.org The N-H stretching vibrations of the amino group and the various C-H and C=C/C=N stretching and bending vibrations of the quinoline ring also give rise to characteristic bands. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the quinoline ring. nih.gov The C=C and C=N stretching vibrations of the aromatic system are typically strong in the Raman spectrum. nih.govnih.gov The combination of IR and Raman data allows for a comprehensive vibrational analysis of the molecule. nih.gov

Interactive Table: Characteristic IR and Raman Vibrational Frequencies.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | |

| N-H Stretch (Amino) | 3300-3500 | |

| C=O Stretch (Carboxylic Acid) | ~1710 | |

| Quinoline Ring Stretching | 1400-1600 | 1400-1600 |

UV-Visible Spectroscopy for Molecular Interactions and Heme-Drug Studies

UV-Visible spectroscopy is employed to study the electronic transitions within this compound and its interactions with other molecules, notably in the context of heme-drug studies. Quinoline derivatives typically exhibit absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. researchgate.net

The interaction of 4-aminoquinolines with heme is a critical aspect of their biological activity. researchgate.netnih.gov UV-Vis spectroscopy can be used to monitor the formation of a complex between the 4-aminoquinoline (B48711) derivative and heme. nih.gov This complexation often results in a shift in the Soret band of heme, providing evidence of the interaction. researchgate.net Such studies are crucial for understanding the mechanism of action of quinoline-based compounds. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Analysis in Complex Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for its quantitative analysis in complex biological matrices. acs.orgshimadzu.com

These methods separate the compound from impurities and other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase. researchgate.net By coupling these chromatographic techniques with a detector, such as a UV detector or a mass spectrometer (LC-MS), both qualitative and quantitative analysis can be performed with high sensitivity and specificity. nih.govnih.gov This is particularly important for pharmacokinetic studies and for determining the concentration of the compound in biological fluids and tissues. nih.gov

Emerging Research Directions and Future Perspectives for 4 Aminoquinoline 6 Carboxylic Acid

Application in Supramolecular Chemistry and Host-Guest Systems

The rigid, aromatic structure of the quinoline (B57606) core, combined with the hydrogen-bonding capabilities of the amino and carboxylic acid groups, makes 4-Aminoquinoline-6-carboxylic acid an intriguing candidate for supramolecular chemistry. This field focuses on "chemistry beyond the molecule," studying systems of two or more molecules held together by non-covalent interactions.

Research has demonstrated that specifically designed 4-aminoquinoline-based "tweezer-type" host molecules can form highly stable host-guest complexes. researchgate.net These systems are capable of binding guest molecules, such as chlorin (B1196114) e6, with high affinity in aqueous media, a crucial feature for potential biological applications. researchgate.net The formation of these complexes relies on intermolecular forces like hydrogen bonding and π-π stacking.

For this compound, the quinoline ring provides a flat, electron-rich surface suitable for π-π stacking interactions. The amino group at the 4-position and the carboxylic acid at the 6-position can act as both hydrogen bond donors and acceptors. This dual functionality allows the molecule to participate in intricate, self-assembling networks or to selectively bind to guest molecules that have complementary functional groups. These properties position it as a valuable component for designing complex supramolecular architectures and functional host-guest systems.

Development as Building Blocks for Advanced Materials and Foldamers

The inherent rigidity and defined geometry of the quinoline ring system make its derivatives prime candidates for constructing advanced materials with ordered structures. One of the most promising areas is the development of foldamers—synthetic oligomers that mimic the structure of natural biopolymers like proteins and nucleic acids.

While direct research on this compound in this context is emerging, studies on close structural isomers have paved the way. For instance, oligomers made from 6-aminoquinoline-2-carboxylic acid units have been shown to form rigid, rod-like helical structures. These synthetic molecules can be incorporated into lipid bilayer membranes, demonstrating their potential as tools to influence membrane properties or to form synthetic channels.

Given its structural similarities, this compound is a promising monomer for creating novel foldamers and other advanced materials. The carboxylic acid and amino groups serve as reactive handles for polymerization, allowing chemists to link monomers together to create extended, well-defined architectures. The resulting materials could have applications in electronics, catalysis, or as biomimetic scaffolds in biomedical engineering.

Interdisciplinary Research at the Interface of Chemical Biology and Drug Discovery

The 4-aminoquinoline (B48711) scaffold is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.govfrontiersin.orgfrontiersin.org This versatility has made it a focal point of interdisciplinary research that combines synthetic chemistry, biology, and pharmacology to develop new therapeutic agents for a wide range of diseases, including malaria, leishmaniasis, and cancer. nih.govnih.govfrontiersin.org

Chemical biology investigations have been crucial in elucidating the mechanism of action of 4-aminoquinoline-based drugs like chloroquine (B1663885). nih.gov These compounds are known to accumulate in the acidic digestive vacuole of the malaria parasite, where they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—leading to the parasite's death. nih.govnih.govnih.gov Similar mechanisms, involving accumulation in acidic organelles like lysosomes, are being explored for their potential against other pathogens and cancer cells. nih.govfrontiersin.orgfrontiersin.org

This compound serves as an ideal platform for developing new drug candidates. The carboxylic acid function is a versatile chemical handle that can be used to synthesize a wide array of derivatives, such as amides and esters. enamine.net This allows for the systematic modification of the molecule's properties to enhance potency, improve selectivity, and tailor its pharmacokinetic profile. One key strategy is molecular hybridization, where the 4-aminoquinoline core is covalently linked to another pharmacophore to create a single molecule with a dual mode of action, potentially leading to more effective and resistance-proof drugs. rsc.orgnih.govebi.ac.uk

Strategies for Overcoming Drug Resistance in Emerging Pathogens

The effectiveness of chloroquine, once a frontline antimalarial, has been severely diminished by the global spread of drug-resistant Plasmodium falciparum. nih.govrsc.orgplos.org This has spurred intensive research into new 4-aminoquinoline analogues that can overcome these resistance mechanisms. asm.orgnih.gov

Resistance to chloroquine is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively pumps the drug out of its site of action in the digestive vacuole. nih.gov A key strategy to combat this is to design molecules that are not recognized or transported by the mutated PfCRT. Research has shown that modifying the side chain attached to the 4-amino group is a particularly effective approach. nih.govnih.gov Studies on a wide range of 4-aminoquinoline analogues have revealed that specific structural features, such as the length and basicity of the side chain, are crucial for retaining activity against resistant strains. nih.govnih.gov

For example, analogues with side chains that are either very short (≤3 carbons) or very long (≥10 carbons) tend to be more effective against resistant parasites than those with intermediate-length chains like chloroquine's. nih.gov Furthermore, creating hybrid molecules that combine the 4-aminoquinoline scaffold with other antimalarial pharmacophores is a promising strategy to avert and delay the emergence of resistance. rsc.org The development of new synthetic 4-aminoquinolines has yielded compounds with high potency against both chloroquine-sensitive and chloroquine-resistant strains, demonstrating the enduring potential of this chemical class. plos.orgplos.org

The table below presents research findings on the in vitro activity of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, illustrating the success of these strategies.

| Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 | CQS | 18.2 | plos.org |

| Chloroquine | Dd2 | CQR | 185.7 | plos.org |

| Chloroquine | K1 | CQR | 338.5 | plos.org |

| Amodiaquine (B18356) | 3D7 | CQS | 14.1 | plos.org |

| Amodiaquine | Dd2 | CQR | 15.6 | plos.org |

| Amodiaquine | K1 | CQR | 18.2 | plos.org |

| Derivative 1m | - | CQR | - | nih.gov |

| Derivative 1o | - | CQR | - | nih.gov |

| Derivative 2c | - | CQR | - | nih.gov |

| Derivative 2j | - | CQR | - | nih.gov |

| AQ-13 | - | CQR | - | asm.org |

| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | ||||

| Note: Specific IC₅₀ values for derivatives from references asm.org and nih.gov were described as potent but not numerically specified in the provided search snippets. |

Q & A

Q. Basic

- Spectroscopy :

- ¹H/¹³C NMR : Distinct peaks for the amino (δ ~5.5 ppm, broad singlet) and carboxylic acid (δ ~170 ppm) groups confirm substitution patterns .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (quinoline ring) .

- Mass Spectrometry : Molecular ion peak at m/z 202.21 (C₁₀H₁₀N₂O₂) .

Computational : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, validated against experimental data .

What are the primary biological applications of this compound in current research?

Q. Basic

- Antimicrobial Development : Derivatives show activity against Mycoplasma and Chlamydia via topoisomerase inhibition, similar to fluoroquinolones .

- Antioxidant Studies : Structural analogs with hydroxyl/methoxy groups exhibit radical scavenging activity in vitro .

- Pharmacological Probes : Used to study quinoline-based drug resistance mechanisms in malaria parasites .

How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced

- Substituent Variation : Systematically modify the 4-amino (e.g., alkylation) and 6-carboxylic acid (e.g., esterification) groups to assess impacts on bioactivity .

- Bioassay Design :

- In vitro testing against bacterial/malaria strains (IC₅₀ determination).

- Comparative analysis with control compounds (e.g., chloroquine for antimalarial activity) .

- Data Correlation : Use regression models to link electronic properties (logP, polar surface area) with activity .

What computational strategies predict the binding affinity of this compound derivatives to target proteins?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., Plasmodium DHODH). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the quinoline ring .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- QSAR Models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) .

How can contradictions in reported biological activities of this compound be resolved?

Q. Advanced

- Reproducibility Checks : Validate assay conditions (e.g., pH, serum content) that affect compound stability .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm absence of impurities (>98% purity) .

- Structural Confirmation : Single-crystal XRD or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation products .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logD-adjusted IC₅₀) to reconcile discrepancies .

What are the best practices for handling and storing this compound in laboratory settings?

Q. Basic

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent oxidation of the amino group .

- Handling : Use gloves and eye protection; avoid inhalation (dust may irritate respiratory pathways) .

- Waste Disposal : Neutralize with dilute NaOH before incineration to degrade carboxylic acid residues .

How does the electronic nature of substituents influence the photostability of this compound?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at the 2-position reduce photodegradation by stabilizing the excited state .

- Electron-Donating Groups (EDGs) : Methoxy groups increase susceptibility to UV-induced ring-opening; confirmed via HPLC-MS degradation studies .

- Accelerated Testing : Expose derivatives to UV light (λ = 254 nm) and monitor degradation kinetics using UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.